molecular formula C10H8N2O2 B5913787 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile

Cat. No. B5913787
M. Wt: 188.18 g/mol
InChI Key: JYCOLBDXPMXJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine and its unique chemical properties.

Scientific Research Applications

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a drug delivery system due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile in lab experiments is its unique chemical properties. This compound has been shown to have potential as a drug delivery system due to its ability to form stable complexes with other molecules. However, one limitation of using this compound in lab experiments is its relatively low solubility in water.

Future Directions

There are a number of future directions for research on 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile. One area of research could be focused on the development of new drug delivery systems using this compound. Another area of research could be focused on the development of new anti-inflammatory, anti-cancer, and anti-microbial agents based on the chemical structure of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile involves a multi-step process. The first step involves the reaction between 5-hydroxy-2-methylindole and ethyl cyanoacetate in the presence of a base catalyst. This reaction results in the formation of 5-ethoxycarbonyl-7-methyl-2-oxo-2,3-dihydroindolizine. The second step involves the reaction between the intermediate product and acetic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of 5-acetoxy-7-methyl-2-oxo-2,3-dihydroindolizine. The final step involves the reaction between the intermediate product and ammonia in the presence of a base catalyst. This reaction results in the formation of 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile.

properties

IUPAC Name

2-hydroxy-7-methyl-5-oxo-3H-indolizine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-2-7-3-8(13)5-12(7)10(14)9(6)4-11/h2-3,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCOLBDXPMXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=CC2=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile

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